ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethyl ester group attached to the aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formation of Indazole-1-carboxylic Acid: The nitrated indazole is then subjected to carboxylation to form 6-nitroindazole-1-carboxylic acid.
Amidation: The carboxylic acid is reacted with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 6-amino-1H-indazole-1-carboxamide.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-indazole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Research: The compound is used in studies to understand the biological pathways and mechanisms involving indazole derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific sites on proteins, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-nitroindazole: A simpler analog without the ester and aminoacetic acid moieties.
Ethyl 6-nitroindazole-1-carboxylate: Lacks the aminoacetic acid moiety.
6-aminoindazole derivatives: Formed by the reduction of the nitro group.
Uniqueness
Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is unique due to the presence of both the nitro group and the ethyl ester of aminoacetic acid, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
199107-81-8 |
---|---|
Molekularformel |
C12H12N4O5 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
ethyl 2-[(6-nitroindazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C12H12N4O5/c1-2-21-11(17)7-13-12(18)15-10-5-9(16(19)20)4-3-8(10)6-14-15/h3-6H,2,7H2,1H3,(H,13,18) |
InChI-Schlüssel |
YXPDXDFSPGZJSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.